1-(2-Methoxy-5-methylbenzyl)piperazine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxy-5-methylbenzyl)piperazine dihydrochloride is a chemical compound with the molecular formula C13H22Cl2N2O and a molecular weight of 293.23 g/mol . It is a specialty product often used in proteomics research . This compound is known for its unique structure, which includes a piperazine ring substituted with a 2-methoxy-5-methylbenzyl group.
Preparation Methods
The synthesis of 1-(2-Methoxy-5-methylbenzyl)piperazine dihydrochloride typically involves the reaction of 2-methoxy-5-methylbenzyl chloride with piperazine in the presence of a suitable solvent and base. The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Base: Sodium carbonate or potassium carbonate
Temperature: Reflux conditions (approximately 80-100°C)
Reaction Time: Several hours to ensure complete conversion
The product is then purified through recrystallization or column chromatography to obtain the dihydrochloride salt .
Chemical Reactions Analysis
1-(2-Methoxy-5-methylbenzyl)piperazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The piperazine ring can be reduced under hydrogenation conditions to form a saturated piperazine derivative.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups such as halogens or amines.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium azide .
Scientific Research Applications
1-(2-Methoxy-5-methylbenzyl)piperazine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of receptor-ligand interactions due to its piperazine moiety.
Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-5-methylbenzyl)piperazine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system. The piperazine ring can mimic the structure of endogenous ligands, allowing it to bind to receptors and modulate their activity. This interaction can influence various signaling pathways, leading to changes in cellular responses .
Comparison with Similar Compounds
1-(2-Methoxy-5-methylbenzyl)piperazine dihydrochloride can be compared with other similar compounds, such as:
1-(2-Methylbenzyl)piperazine: Lacks the methoxy group, which can affect its chemical reactivity and biological activity.
1-(2-Methoxybenzyl)piperazine: Lacks the methyl group, which can influence its steric properties and receptor binding affinity.
The presence of both the methoxy and methyl groups in this compound makes it unique, as these substituents can enhance its chemical stability and biological activity .
Properties
IUPAC Name |
1-[(2-methoxy-5-methylphenyl)methyl]piperazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O.2ClH/c1-11-3-4-13(16-2)12(9-11)10-15-7-5-14-6-8-15;;/h3-4,9,14H,5-8,10H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQRYONVFRSYHFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)CN2CCNCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.